molecular formula C14H22N2O4S B11162915 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide

Cat. No.: B11162915
M. Wt: 314.40 g/mol
InChI Key: DEIOFNQJDNBFFZ-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminophenyl sulfonamide with 3-methoxypropylamine under controlled conditions to form the sulfonamide intermediate.

    Coupling with Butanoyl Chloride: The sulfonamide intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of butanoyl chloride and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide is unique due to the presence of the butanamide moiety, which imparts distinct physicochemical properties compared to other sulfonamide derivatives. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C14H22N2O4S/c1-3-5-14(17)16-12-6-8-13(9-7-12)21(18,19)15-10-4-11-20-2/h6-9,15H,3-5,10-11H2,1-2H3,(H,16,17)

InChI Key

DEIOFNQJDNBFFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCOC

Origin of Product

United States

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